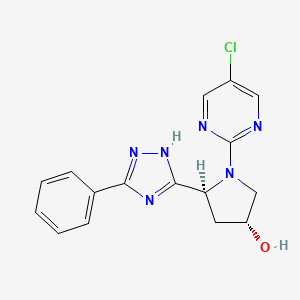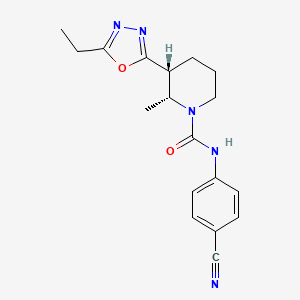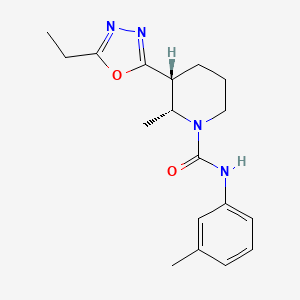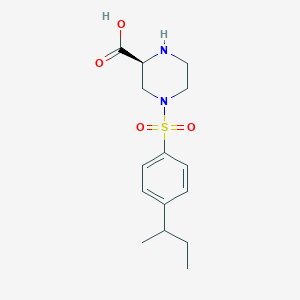
(2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine, also known as FNPA, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the role of that protein in various biological processes.
作用機序
(2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine works by binding to a specific site on the target protein, inhibiting its activity. The exact mechanism of action may vary depending on the specific protein being targeted. For example, in the case of MTH1, this compound binds to the active site of the protein, preventing it from carrying out its normal function of repairing DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound will vary depending on the specific protein being targeted. In general, however, inhibiting the activity of a specific protein can have a wide range of effects on cellular processes. For example, inhibiting the activity of MTH1 can lead to an accumulation of oxidized nucleotides, which can cause DNA damage and cell death.
実験室実験の利点と制限
One advantage of using (2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine in lab experiments is that it is a highly specific inhibitor, meaning that it only targets a specific protein and does not affect other cellular processes. This can make it a valuable tool for studying the role of specific proteins in biological processes. However, one limitation of using this compound is that it may not be effective in all experimental systems. The effectiveness of this compound may depend on factors such as the concentration of the target protein, the cellular environment, and the specific experimental conditions.
将来の方向性
There are many potential future directions for research involving (2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine. One area of interest is the development of new inhibitors that target different proteins or have improved properties. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific research fields.
合成法
(2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-fluoro-4-nitrophenylhydrazine with pyridine-4-carboxaldehyde to form a hydrazone intermediate. This intermediate is then reacted with (S)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane to form the final product, this compound.
科学的研究の応用
(2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine has potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease research. It has been shown to inhibit the activity of a specific protein, making it a valuable tool for studying the role of that protein in various biological processes. For example, this compound has been used to study the role of the protein MTH1 in cancer cells, and to investigate the role of the protein DJ-1 in Parkinson's disease.
特性
IUPAC Name |
(2S,3R)-N-(2-fluoro-4-nitrophenyl)-2-pyridin-4-yloxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-13-10-12(20(21)22)3-4-14(13)19-15-2-1-9-23-16(15)11-5-7-18-8-6-11/h3-8,10,15-16,19H,1-2,9H2/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHDASKCWBYHQ-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC=NC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

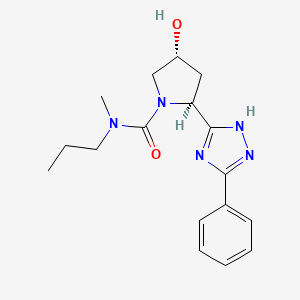
![N-cyclopropyl-2-[4-[(1R,2R)-1,2-dimethylcyclopropyl]sulfonylpiperazin-1-yl]-2-oxoacetamide](/img/structure/B7354534.png)
![ethyl 3-[cyclopropyl-[(1S,2S)-1,2-dimethylcyclopropyl]sulfonylamino]propanoate](/img/structure/B7354537.png)
![N-[(1S)-1-phenylethyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonamide](/img/structure/B7354548.png)
![[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl] [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354560.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B7354570.png)
![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)
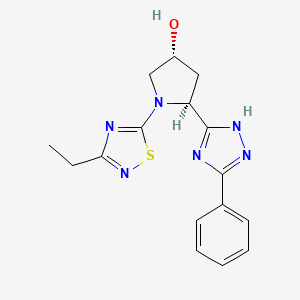
![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)
